garcihombronane J
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Overview
Description
garcihombronane J is a natural product found in Garcinia hombroniana with data available.
Scientific Research Applications
Garcinia Hombroniana and Triterpenes
Garcihombronane J, isolated from the leaves of Garcinia hombroniana, is part of a group of compounds known as triterpenes. These compounds are of interest for their structural characteristics and potential biological activities. This compound, along with other related compounds, was identified through spectroscopic data analysis (Rukachaisirikul et al., 2005).
Cholinesterase Enzyme Inhibitory Activities
A study focusing on the cholinesterase enzyme inhibitory activities of various compounds from Garcinia hombroniana, including this compound, highlighted their potential in addressing health issues related to enzyme activity. These compounds demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological functions (Jamila et al., 2015).
Antibacterial Activity
In addition to neurological implications, some studies have also explored the antibacterial properties of compounds from Garcinia hombroniana, including this compound. These compounds were evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Klaiklay et al., 2013).
Cycloartane Triterpene Research
Further exploration into Garcinia hombroniana's compounds, including this compound, involved the study of cycloartane triterpenes. These compounds have been evaluated for their cholinesterase enzymes inhibitory activities, contributing to the understanding of their potential medicinal applications (Jamila et al., 2016).
Cytotoxic Effects and Antioxidant Activities
Investigations into the cytotoxic and antioxidant activities of compounds from Garcinia hombroniana, including this compound, have been conducted. These studies aim to understand their potential in cancer treatment and their role in neutralizing harmful oxidative agents (Jamila et al., 2014).
LDL Oxidation and Platelet Aggregation
Research on this compound also encompasses its effects on low-density lipoprotein (LDL) oxidation and platelet aggregation, factors important in cardiovascular health. These studies contribute to the understanding of how these compounds can impact heart disease and related health conditions (Saputri & Jantan, 2012).
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (2R,6R)-6-[(3R,5R,8S,10S,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C31H48O4/c1-19(17-21(32)18-20(2)27(34)35-8)22-11-15-31(7)24-9-10-25-28(3,4)26(33)13-14-29(25,5)23(24)12-16-30(22,31)6/h11-12,19-20,24-26,33H,9-10,13-18H2,1-8H3/t19-,20-,24-,25+,26-,29-,30-,31+/m1/s1 |
InChI Key |
QIMIUNGNQNMMLJ-NDWGWJLQSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)OC)C1=CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1=CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
garcihombronane J |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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